5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol
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Overview
Description
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and are known for their significant biological activities .
Preparation Methods
The synthesis of 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It exhibits antimicrobial and antimalarial activities, making it useful in biological studies.
Medicine: This compound has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol involves its ability to chelate metal ions such as copper and iron. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer activities . The compound can also inhibit enzymes related to DNA replication, contributing to its antiviral properties .
Comparison with Similar Compounds
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol can be compared with other quinoline derivatives such as:
5-chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: Exhibits potent antimalarial activity.
5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol: Used as a corrosion inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUNQQLSAJNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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